molecular formula C13H16N2O7 B13981420 (2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime

(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime

Cat. No.: B13981420
M. Wt: 312.27 g/mol
InChI Key: GPIOBIZYEXDBSE-UHFFFAOYSA-N
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Description

(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime is a complex organic compound that features a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the tetrahydropyran ring through the hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by platinum or other metal catalysts . The oxime functional group can be introduced through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the oxime group can produce primary amines .

Scientific Research Applications

(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime is unique due to its combination of multiple hydroxyl groups, an oxime group, and an anilinocarbonyl moiety.

Properties

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)

InChI Key

GPIOBIZYEXDBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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